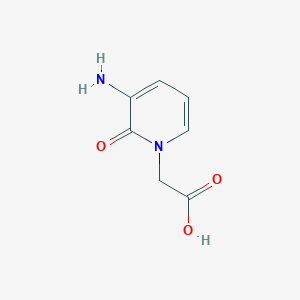

2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound, as well as the yield and purity of the product.Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, density, molar mass, and other physical and chemical properties.Applications De Recherche Scientifique

Bacterial Catabolism and Environmental Impact

Research on bacterial catabolism of indole-3-acetic acid (IAA), a structurally related compound, highlights the metabolic pathways bacteria use to degrade plant growth hormones. This work provides insight into how bacteria can utilize similar compounds for carbon, nitrogen, and energy sources, potentially affecting IAA-dependent processes in organisms and environments. This research could imply the environmental and ecological significance of amino-pyridinyl acetic acid derivatives in microbial interactions with plant hormones (Laird, Flores, & Leveau, 2020).

Chemical Mechanisms in Polysaccharide Pyrolysis

Studies on the pyrolysis of polysaccharides reveal the chemical mechanisms involved in the breakdown of complex carbohydrates, leading to the formation of various compounds including acetic acid. This research is critical for understanding the thermal decomposition of biomass and the generation of biofuels, suggesting potential industrial applications of pyridinyl acetic acid derivatives in bioenergy and material science (Ponder & Richards, 2010).

Biochemical Applications and Health Implications

The exploration of amino acids and derivatives in health and disease treatment, such as the use of N-acetylcysteine in psychiatric disorders, underscores the therapeutic potential of amino acid derivatives. This research suggests avenues for the use of amino-pyridinyl acetic acid derivatives in medical and pharmaceutical applications, particularly in modulating biochemical pathways and treating diseases (Dean, Giorlando, & Berk, 2011).

Enzymatic Activity and Molecular Interactions

Investigations into the group II pyridoxal 5'-phosphate decarboxylases, which include studies on enzymatic mechanisms and substrate specificity, are crucial for understanding the biochemical roles of related compounds. Such research provides insights into the catalytic processes and potential biotechnological applications of amino-pyridinyl acetic acid derivatives in enzymology and metabolic engineering (Paiardini et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.

Orientations Futures

This could involve potential applications of the compound, areas of research that could be explored, etc.

Please consult a professional chemist or a reliable source for accurate and detailed information.

Propriétés

IUPAC Name |

2-(3-amino-2-oxopyridin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-5-2-1-3-9(7(5)12)4-6(10)11/h1-3H,4,8H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNWPRKEUQEDSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594149 |

Source

|

| Record name | (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |

CAS RN |

300582-90-5 |

Source

|

| Record name | (3-Amino-2-oxopyridin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)